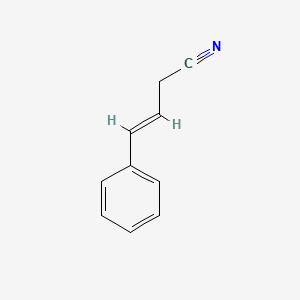

(E)-4-phenylbut-3-enenitrile

CAS No.:

Cat. No.: VC18235224

Molecular Formula: C10H9N

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | (E)-4-phenylbut-3-enenitrile |

| Standard InChI | InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+ |

| Standard InChI Key | CQWHLNCODHOFCT-XBXARRHUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/CC#N |

| Canonical SMILES | C1=CC=C(C=C1)C=CCC#N |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

(E)-4-Phenylbut-3-enenitrile (CAS: 20068-10-4) is an unsaturated nitrile with a molecular weight of 143.185 g/mol and an exact mass of 143.07300 g/mol . Its planar structure features a phenyl group at the C4 position and a nitrile group at C1, connected by a trans-conjugated double bond (Fig. 1). The polar surface area (PSA) is 23.79 Ų, and the LogP value of 2.61 indicates moderate lipophilicity .

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 143.185 g/mol | |

| Exact mass | 143.07300 g/mol | |

| LogP | 2.61 | |

| Polar surface area | 23.79 Ų |

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the vinylic protons ( 6.2–7.3 ppm) and nitrile carbon ( 117–120 ppm) . Infrared (IR) spectroscopy shows a sharp absorption band at 2,230 cm⁻¹, characteristic of the nitrile functional group .

Synthetic Methodologies

Copper-Catalyzed Alkyne Cyanation

A high-yield route involves the reaction of styrene derivatives with 2-bromoacetonitrile in the presence of CuI and 1,10-phenanthroline as catalysts. Under nitrogen at 110°C, this method achieves 85–90% yield of (E)-4-phenylbut-3-enenitrile . The mechanism proceeds via oxidative addition of the alkyne to copper, followed by nitrile group transfer.

Eco-Friendly Deep Eutectic Solvent (DES) Synthesis

Recent advances utilize choline chloride-urea DES as a green solvent with magnetic nanoparticles (Fe₃O₄@SiO₂) as catalysts. This method reduces reaction time to 2 hours and achieves 78% yield while minimizing waste .

Table 2: Comparison of synthetic methods

| Method | Catalyst | Yield | Conditions |

|---|---|---|---|

| Copper-catalyzed | CuI/phenanthroline | 85–90% | 110°C, 5 h |

| DES-mediated | Fe₃O₄@SiO₂ | 78% | 80°C, 2 h |

Reactivity and Functionalization

Cycloaddition Reactions

The electron-deficient nitrile group participates in [3+2] cycloadditions with azides to form tetrazoles, which are valuable in medicinal chemistry . For example, reaction with sodium azide in dimethylformamide (DMF) yields 5-phenyl-1H-tetrazole (72% yield).

Palladium-Catalyzed Coupling

In aqueous medium, (E)-4-phenylbut-3-enenitrile undergoes tandem reactions with arylboronic acids using Pd(OAc)₂ and 2,2'-bipyridyl to synthesize furans and pyrroles . This method highlights its utility in constructing heterocyclic frameworks for drug discovery.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to cinnamyl nitrile derivatives, which exhibit antitumor and anti-inflammatory activities. For instance, functionalization with morpholine groups produces kinase inhibitors targeting cancer pathways.

Materials Science

Conjugation with polymers enhances thermal stability in polyacrylonitrile (PAN)-based composites, making it suitable for high-performance fibers .

Future Directions

Further studies should prioritize:

-

Toxicological profiling to establish safety guidelines

-

Development of asymmetric synthesis routes for enantiopure derivatives

-

Exploration of photocatalytic applications in C–H functionalization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume